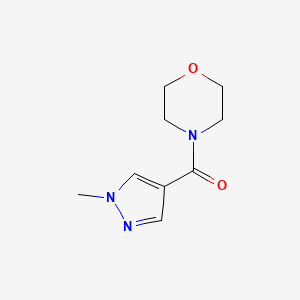![molecular formula C18H26N2O4 B7501778 Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as EPMC and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of EPMC involves its binding to the mu-opioid receptor, which is responsible for the regulation of pain and inflammation in the body. EPMC has been found to have a high affinity for this receptor, making it a potential candidate for the development of novel drugs for the treatment of various pain and inflammatory disorders. Additionally, EPMC has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin levels.
Biochemical and Physiological Effects:
EPMC has been found to have significant biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of dopamine and serotonin levels, and the inhibition of cancer cell growth. EPMC has also been found to have significant effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
EPMC has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its significant anti-inflammatory and analgesic properties, and its potential applications in the field of cancer research. However, EPMC also has several limitations for lab experiments, including its potential toxicity and the need for further research to determine its long-term effects.
Orientations Futures
There are several future directions for research on EPMC, including the development of novel drugs for the treatment of various pain and inflammatory disorders, the exploration of its potential applications in the field of cancer research, and the further investigation of its effects on the central nervous system. Additionally, further research is needed to determine the long-term effects of EPMC and its potential toxicity.
Méthodes De Synthèse
The synthesis of EPMC involves several steps, including the reaction of 3-methoxybenzylamine with ethyl 4-chloro-1-piperidinecarboxylate, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by esterification of the resulting amine with ethyl oxalyl chloride. The purity of the final product can be checked using various analytical techniques, including NMR and HPLC.
Applications De Recherche Scientifique
EPMC has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory and pain-related disorders. EPMC has also been studied for its potential applications in the field of neuroscience, as it has been found to have significant effects on the central nervous system. Additionally, EPMC has been studied for its potential applications in the field of cancer research, as it has been found to have significant anticancer properties.
Propriétés
IUPAC Name |
ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)15-7-9-20(10-8-15)13-17(21)19-12-14-5-4-6-16(11-14)23-2/h4-6,11,15H,3,7-10,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTWFOQDIVSTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)




![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




